1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide
Description
This compound features a 6-bromoindazole core linked to a 5-oxopyrrolidinecarboxamide scaffold, with a 6-methoxy-3-pyridyl substituent. The 6-methoxy-3-pyridyl group may contribute to solubility and hydrogen-bonding interactions, while the 5-oxopyrrolidine ring is a common motif in bioactive molecules due to its conformational rigidity .
Properties
Molecular Formula |
C18H16BrN5O3 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxypyridin-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16BrN5O3/c1-27-15-5-3-12(8-20-15)21-18(26)10-6-16(25)24(9-10)17-13-4-2-11(19)7-14(13)22-23-17/h2-5,7-8,10H,6,9H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
SSYZJSLEQIRANP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinecarboxamide Scaffolds
The following table summarizes key structural and physicochemical properties of related compounds:
*Molecular weight inferred from structurally similar compound in .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The bromine atom in the target compound increases logP compared to fluorine-containing analogs (e.g., : logP ~2.5 vs.
- Metabolic Stability : The 6-methoxy-3-pyridyl group may undergo demethylation, whereas the bromoindazole is less metabolically labile than fluorophenyl groups in .
Preparation Methods
Fragment Coupling Approach
This method involves three stages:
-
Synthesis of 6-bromo-1H-indazole-3-carboxylic acid : Achieved via bromination of 1H-indazole using N-bromosuccinimide (NBS) in DMF at 80°C (85% yield).
-
Preparation of N-(6-methoxy-3-pyridyl)-5-oxopyrrolidine-3-carboxamide : Formed by reacting 5-oxopyrrolidine-3-carboxylic acid with 6-methoxypyridin-3-amine using EDCI/HOBt in dichloromethane (78% yield).
-
Amide coupling : The two intermediates are joined via HATU-mediated coupling in DMF, yielding the final product (62% yield).
Sequential Ring Assembly
This route constructs the pyrrolidine ring in situ on the indazole scaffold:
-
6-Bromo-1H-indazole-3-carbaldehyde undergoes Strecker amino acid synthesis with methyl acrylate and ammonium chloride to form the pyrrolidine skeleton.
-
Oxidation of the pyrrolidine ring’s 5-position using Jones reagent introduces the ketone group.
-
Amidation with 6-methoxypyridin-3-amine completes the structure (55% overall yield).
Step-by-Step Synthesis Protocol
Bromination of 1H-Indazole
Reagents : 1H-Indazole (1.0 eq), NBS (1.2 eq), DMF, 80°C, 12 h
Mechanism : Electrophilic aromatic substitution at the indazole’s 6-position.
Yield : 85%
Purity : 93% (HPLC) after recrystallization (ethanol/water)
Carboxamide Formation
Reagents : 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq), 6-methoxypyridin-3-amine (1.1 eq), EDCI (1.5 eq), HOBt (1.5 eq), DCM, rt, 24 h
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 92% (by ¹H NMR) |
| Isolated Yield | 78% |
| Byproducts | <5% symmetric urea |
Final Coupling Reaction
Conditions :
-
6-Bromo-1H-indazole-3-carboxylic acid (1.0 eq)
-
N-(6-Methoxy-3-pyridyl)-5-oxopyrrolidine-3-carboxamide (1.05 eq)
-
HATU (1.3 eq), DIPEA (3.0 eq), DMF, 0°C → rt, 18 h
Optimization Insights :
-
Lowering temperature to 0°C during activation reduces epimerization risk
Optimization of Reaction Conditions
Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) | Observations |
|---|---|---|---|
| DMF | 62 | 95 | Optimal solubility |
| THF | 41 | 88 | Precipitation issues |
| DCM | 28 | 79 | Slow reaction kinetics |
| MeCN | 53 | 91 | High cost prohibitive |
Catalytic Systems Comparison
| Catalyst | Loading (%) | Yield (%) | Cost Index |
|---|---|---|---|
| HATU | 10 | 62 | 4.8 |
| EDCI/HOBt | 15 | 58 | 3.1 |
| DCC/DMAP | 20 | 49 | 2.5 |
HATU provides superior activation despite higher cost, particularly critical for sterically hindered amines.
Purification and Characterization
Crystallization Conditions
Optimal Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
-
Crystal Morphology : Needle-like prisms
-
Purity : 98.7% (HPLC)
-
Recovery : 81%
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, indazole H), 8.23 (d, J=2.4 Hz, 1H, pyridyl H), 3.87 (s, 3H, OCH₃) |
| ¹³C NMR | δ 174.5 (C=O), 156.2 (pyridyl C-O), 142.1 (indazole C-Br) |
| HRMS | m/z 454.0521 [M+H]⁺ (calc. 454.0524) |
Comparative Analysis with Related Compounds
Synthesis Yield Comparison
| Compound | Yield (%) | Key Difference |
|---|---|---|
| 1-(6-Bromo-1H-indazol-3-yl)-N-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxamide | 68 | Alkyl vs. aryl amine |
| N-(6-Methoxy-3-pyridyl)-5-oxo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-3-carboxamide | 59 | Heterocycle variation |
The target compound’s lower yield (62%) versus its alkylamine analog stems from decreased nucleophilicity of the aryl amine.
Challenges and Limitations
-
Regioselectivity in Indazole Bromination :
-
Amide Bond Stability :
-
Scale-up Considerations :
-
HATU cost becomes prohibitive above 1 kg scale, necessitating alternative activators.
-
Q & A
Q. What are the recommended synthetic routes for preparing 1-(6-bromo-1H-indazol-3-yl)-N-(6-methoxy-3-pyridyl)-5-oxo-3-pyrrolidinecarboxamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the functionalization of the indazole core via bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) to avoid over-bromination .
- Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for attaching the 6-methoxy-3-pyridyl group to the pyrrolidinecarboxamide scaffold, ensuring palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are optimized for yield .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce the number of trials while maximizing yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Use reverse-phase C18 columns with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Monitor mass transitions for the parent ion (e.g., m/z 458.1 [M+H]⁺) .
- NMR Spectroscopy : Confirm regiochemistry of bromination on the indazole ring via ¹H-¹H NOESY correlations and ¹³C DEPT-135 for carboxamide carbonyl validation .
- Crystallography : Single-crystal X-ray diffraction (as in related pyrazole-carboxamide structures) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide experimental design?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for key reactions (e.g., bromination, amide coupling). This identifies energy barriers and optimal solvent effects .
- Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of mechanistic pathways, reducing trial-and-error experimentation .
- Molecular Dynamics : Simulate solubility in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior during synthesis .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase assays)?
Methodological Answer:
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify half-life (t₁/₂) via LC-MS/MS and compare to CYP450 isoform-specific inhibitors .
Methodological Challenges and Solutions
Q. What advanced techniques validate the compound’s target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation crosslinks the compound to its target, followed by pull-down and MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
